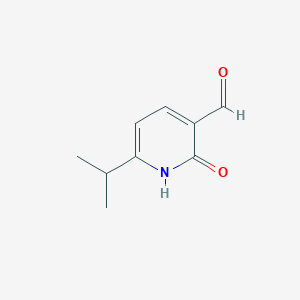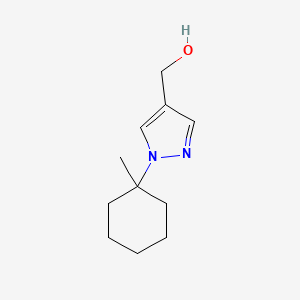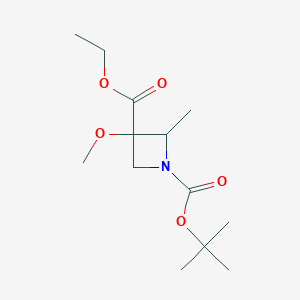![molecular formula C6H5BrN4 B13004078 6-Bromoimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13004078.png)
6-Bromoimidazo[1,2-a]pyrimidin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromoimidazo[1,2-a]pyrimidin-3-amine is a heterocyclic compound that has garnered significant interest in the fields of organic chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a bromine atom attached to the imidazo[1,2-a]pyrimidine core. The presence of the bromine atom enhances its reactivity and potential for various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoimidazo[1,2-a]pyrimidin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of α-bromoketones with 2-aminopyridines. This reaction proceeds through a tandem cyclization and bromination process, often facilitated by reagents such as tert-butyl hydroperoxide (TBHP) in ethyl acetate .
Industrial Production Methods: In an industrial setting, the production of this compound may involve scalable processes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, the choice of solvents and catalysts plays a crucial role in the industrial production of this compound.
化学反应分析
Types of Reactions: 6-Bromoimidazo[1,2-a]pyrimidin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization Reactions: The imidazo[1,2-a]pyrimidine core can undergo further cyclization to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) and potassium carbonate (K2CO3) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) and TBHP are employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) are utilized.
Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidines, which can be further functionalized for specific applications .
科学研究应用
6-Bromoimidazo[1,2-a]pyrimidin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.
Medicine: It is investigated for its potential as a pharmacophore in drug discovery, particularly in the development of anticancer and antimicrobial agents.
作用机制
The mechanism of action of 6-Bromoimidazo[1,2-a]pyrimidin-3-amine involves its interaction with specific molecular targets. The bromine atom enhances its binding affinity to certain enzymes and receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
相似化合物的比较
Imidazo[1,2-a]pyridine: Shares a similar core structure but lacks the bromine atom, resulting in different reactivity and applications.
Imidazo[1,2-a]pyrimidine: Similar core structure but without the bromine substitution, affecting its chemical properties.
6-Chloroimidazo[1,2-a]pyrimidin-3-amine:
Uniqueness: The bromine atom enhances its reactivity in substitution reactions and its binding affinity to biological targets, making it a valuable compound in various research fields .
属性
分子式 |
C6H5BrN4 |
|---|---|
分子量 |
213.03 g/mol |
IUPAC 名称 |
6-bromoimidazo[1,2-a]pyrimidin-3-amine |
InChI |
InChI=1S/C6H5BrN4/c7-4-1-9-6-10-2-5(8)11(6)3-4/h1-3H,8H2 |
InChI 键 |
GYJHLPWFPBVTOW-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N2C=C(C=NC2=N1)Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,7-dichloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13004001.png)

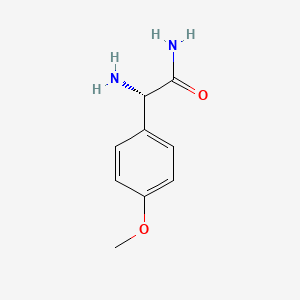

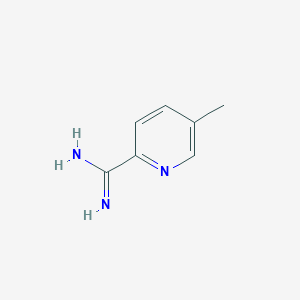



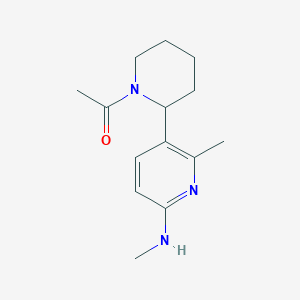

![8-Oxabicyclo[3.2.1]octan-6-amine](/img/structure/B13004067.png)
